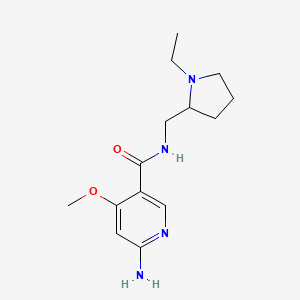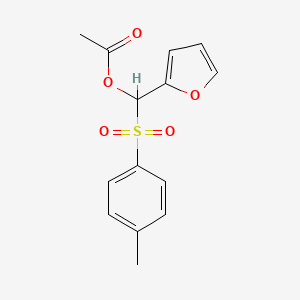
5-Methylisoxazol-3-yl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylisoxazol-3-yl methacrylate is a chemical compound that belongs to the class of methacrylate esters It is characterized by the presence of a 5-methylisoxazole ring attached to a methacrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazol-3-yl methacrylate typically involves the reaction of 5-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
5-Methylisoxazole+Methacryloyl chloride→5-Methylisoxazol-3-yl methacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylisoxazol-3-yl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can be polymerized to form polymers with unique properties. The polymerization can be initiated by free radicals, UV light, or heat.
Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products Formed
Polymerization: Polymers with pendant 5-methylisoxazole groups.
Substitution Reactions: Substituted methacrylate esters.
Addition Reactions: Halogenated or hydrogenated methacrylate derivatives.
Aplicaciones Científicas De Investigación
5-Methylisoxazol-3-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of functional polymers with specific properties, such as thermal stability and antimicrobial activity.
Biological Research: The compound can be used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Material Science: It is used in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methylisoxazol-3-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group can participate in free radical polymerization, leading to the formation of polymers with pendant 5-methylisoxazole groups. These polymers can interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions, which can influence their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylisoxazol-3-yl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
5-Methylisoxazol-3-yl ethyl methacrylate: Similar structure but with an ethyl group attached to the methacrylate group.
5-Methylisoxazol-3-yl propyl methacrylate: Similar structure but with a propyl group attached to the methacrylate group.
Uniqueness
5-Methylisoxazol-3-yl methacrylate is unique due to its combination of the 5-methylisoxazole ring and the methacrylate group. This combination imparts specific properties to the compound, such as enhanced reactivity in polymerization reactions and the ability to form polymers with unique thermal and mechanical properties .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(5-methyl-1,2-oxazol-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H9NO3/c1-5(2)8(10)11-7-4-6(3)12-9-7/h4H,1H2,2-3H3 |
Clave InChI |
NVKBBIFTDDGERR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)





![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

